

10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol basic properties

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Compound of Interest

	10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol
Compound Name:	10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol
Cat. No.:	B2541156

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An In-Depth Technical Guide to the Basic Properties of **10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol**

Abstract

This technical guide provides a comprehensive analysis of **10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol**, a derivative of the medicinally significant dibenzosuberane scaffold. The dibenzo[a,d]cycloheptene framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).^[1] This document delves into the fundamental physicochemical properties, synthetic pathways, spectroscopic profile, and the current understanding of the biological and pharmacological activities of this specific methanol derivative. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's core characteristics and potential applications.

Introduction & Core Concepts

10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol, with the chemical formula C₁₆H₁₆O, is a polycyclic organic compound built upon a tricyclic dibenzosuberane core.^{[2][3]} This structure features two benzene rings fused to a central seven-membered cycloheptene ring.^[2] The "-methanol" designation indicates a hydroxymethyl group (-CH₂OH) attached at the C5 position of the central ring. This structural motif is of significant interest because the parent

scaffold is associated with a wide range of pharmacological activities, including antidepressant and anticonvulsant properties.^{[1][2]} The introduction of the C5-methanol group offers a key vector for synthetic modification and a potential point of interaction with biological targets. While not found naturally, the compound is synthesized in laboratories for research purposes.^[2]

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. For **10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol**, the key characteristics are summarized below. It is important to note that while some properties are documented, others, such as specific melting and boiling points, have not been thoroughly investigated or widely reported in public literature.^[4]

Property	Value / Description	Source(s)
Molecular Formula	C ₁₆ H ₁₆ O	[3]
Molecular Weight	224.30 g/mol	[3]
Appearance	Off-white crystalline solid	[2]
Solubility in Water	Poorly soluble	[2]
Solubility in Organic Solvents	Enhanced solubility in chlorinated solvents, dimethyl sulfoxide (DMSO), and methanol.	[2]
CAS Number	2975-80-6	[3]

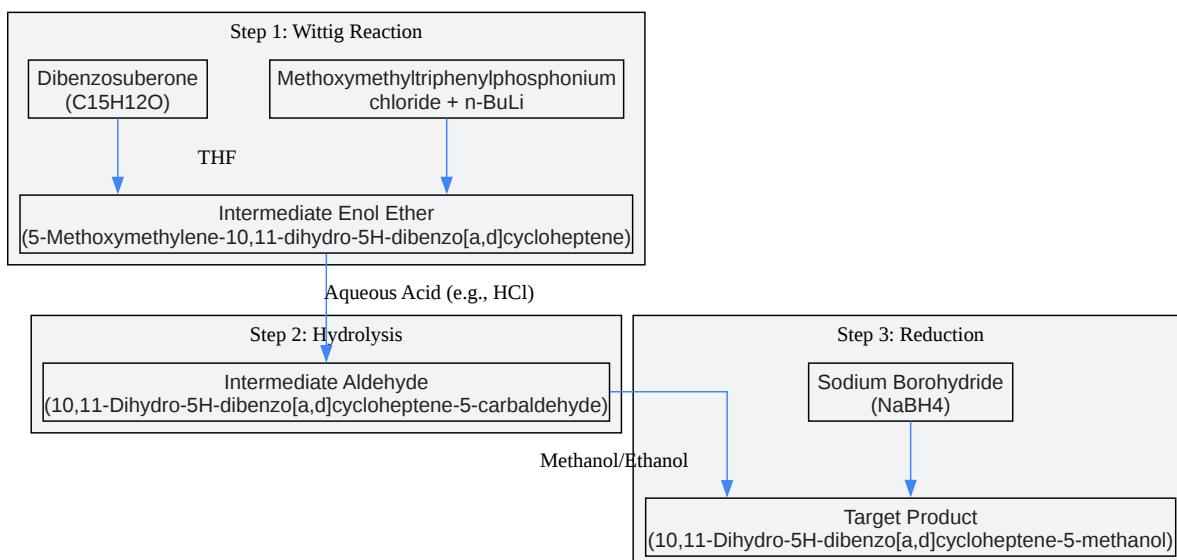
Synthesis & Chemical Reactivity

Synthetic Pathways

The logical and most common precursor for synthesizing C5-substituted dibenzosuberane derivatives is the corresponding ketone, 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as Dibenzosuberone.^{[3][5]} The synthesis of the target C5-methanol compound requires a one-carbon homologation at the carbonyl position followed by reduction.

A robust and well-established method for this transformation is the Wittig reaction to introduce an exocyclic double bond, followed by hydroboration-oxidation to yield the primary alcohol.

This multi-step approach is self-validating; the successful isolation and characterization of the intermediate alkene before proceeding to the final alcohol-forming step confirms the initial reaction's success and ensures the purity of the substrate for the subsequent transformation.



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Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis via Wittig Reaction, Hydrolysis, and Reduction

- Wittig Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, suspend methoxymethyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (n-BuLi) dropwise while stirring to form the orange-red ylide.
- Wittig Reaction: Dissolve Dibenzosuberone in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin-Layer Chromatography (TLC) for the consumption of the ketone.
- Workup & Isolation of Enol Ether: Quench the reaction by carefully adding water. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the intermediate enol ether.
- Hydrolysis to Aldehyde: Dissolve the purified enol ether in a mixture of THF and aqueous hydrochloric acid. Stir at room temperature for 4-6 hours until TLC analysis confirms the formation of the more polar aldehyde.
- Workup & Isolation of Aldehyde: Neutralize the reaction with a saturated sodium bicarbonate solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which can be purified by chromatography.
- Reduction to Alcohol: Dissolve the purified aldehyde in methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise. Stir for 1-2 hours at 0 °C, then allow to warm to room temperature.
- Final Workup & Purification: Quench the reaction by adding acetone, followed by water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the final product, **10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol**, by recrystallization or column chromatography.

Chemical Reactivity

The reactivity of the molecule is dominated by its two primary functional regions:

- **Hydroxymethyl Group:** The primary alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitution to form ethers, esters, or halides.[2]
- **Aromatic Rings:** The two benzene rings are susceptible to electrophilic aromatic substitution, although the tricyclic system's steric hindrance and electronic nature will influence the position and rate of substitution.[2]

Spectroscopic & Analytical Characterization

Structural elucidation and purity confirmation are critical for any synthesized compound.

Standard spectroscopic techniques provide a definitive fingerprint of **10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol**.

- **¹H NMR (Proton NMR):** The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the 7.0-7.5 ppm range), the four benzylic protons of the CH₂-CH₂ bridge (a complex multiplet around 2.5-3.5 ppm), and the protons of the C5-CH₂OH group, including the methine proton at C5, the two diastereotopic methylene protons, and the hydroxyl proton.
- **¹³C NMR (Carbon NMR):** The spectrum will show signals for the aromatic carbons, the two aliphatic carbons of the bridge, the C5 methine carbon, and the methylene carbon of the hydroxymethyl group.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry should reveal the molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of water (H₂O) or the entire hydroxymethyl group (CH₂OH).
- **Infrared (IR) Spectroscopy:** Key characteristic signals include a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol group, and sharp peaks around 2850-3100 cm⁻¹ corresponding to aromatic and aliphatic C-H stretches.

Biological & Pharmacological Profile

While comprehensive clinical data for this specific molecule is limited, its structural framework allows for informed hypotheses regarding its potential biological activity.

Potential CNS Activity

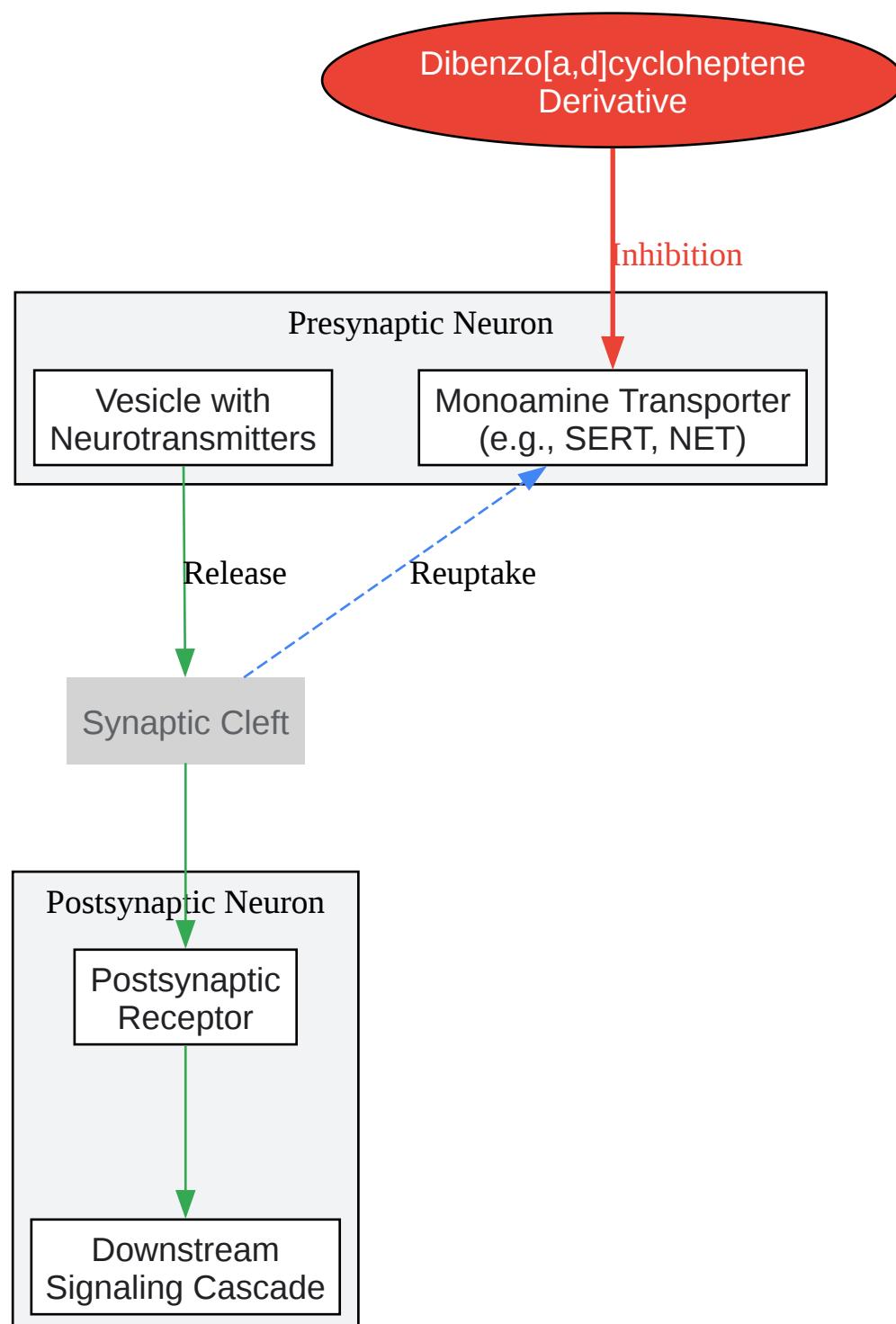
The dibenzo[a,d]cycloheptene scaffold is the backbone of several tricyclic antidepressants (TCAs).^[1] Preliminary research on **10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol** has suggested potential antidepressant and anticonvulsant properties, though these studies are not definitive.^[2] The size, shape, and lipophilicity of the tricyclic system are conducive to crossing the blood-brain barrier and interacting with CNS targets.

Other Investigated Activities

Early-stage research has also pointed towards potential anti-inflammatory and analgesic properties.^[2] Furthermore, structural analogs have shown promise in anticancer research, suggesting this compound may warrant similar investigation.^[2]

Hypothesized Mechanism of Action

The precise mechanism of action for this compound is not currently established.^[2] However, based on its structural similarity to TCAs, a plausible hypothesis is the modulation of monoaminergic neurotransmission.^[1] This could involve the inhibition of reuptake transporters for neurotransmitters like serotonin (SERT) or norepinephrine (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.



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Caption: Hypothesized action at a monoaminergic synapse.

Safety, Handling, and Storage

As with any research chemical, proper safety protocols are paramount. The toxicological properties of **10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol** have not been fully investigated.[4]

Hazard Identification

- Acute Effects: May cause respiratory irritation upon inhalation of dust.[4]
- Carcinogenicity: It is not classified as a carcinogen by IARC.[4]
- Ecological Hazards: No data is available on its environmental impact.[4][6]

Laboratory Handling Protocol

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, nitrile gloves, and a lab coat.[4]
- Handling Solid: Avoid creating dust when weighing or transferring the solid material.[4]
- Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]
- Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. Firefighting may produce hazardous decomposition products like carbon monoxide and carbon dioxide.[4]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Avoid exposure to moisture.[4]

Future Directions & Research Opportunities

10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol represents a promising but underexplored molecule. Key areas for future research include:

- Mechanism Elucidation: In-depth biological assays are needed to confirm its molecular targets and definitively establish its mechanism of action.
- Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the C5-methanol group could reveal crucial SAR insights for optimizing potency and selectivity.
- Pharmacokinetic Profiling: Studies on its absorption, distribution, metabolism, and excretion (ADME) are essential to evaluate its potential as a drug candidate.
- Comprehensive Toxicology: A full toxicological assessment is required to understand its safety profile.

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